Hydroprotopine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

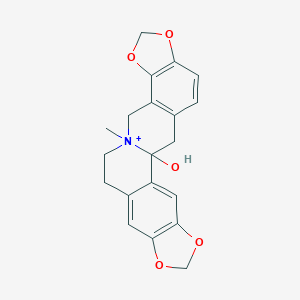

13-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NO5/c1-21-5-4-12-6-17-18(25-10-24-17)7-15(12)20(21,22)8-13-2-3-16-19(14(13)9-21)26-11-23-16/h2-3,6-7,22H,4-5,8-11H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMZXQWCICMUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC4=C(C=C3C1(CC5=C(C2)C6=C(C=C5)OCO6)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NO5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Hydroprotopine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroprotopine is a protopine-type isoquinoline alkaloid found in various plant species, notably within the Papaveraceae and Fumariaceae families. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its chemical properties, biosynthesis, and pharmacological activities. Particular focus is placed on its potential as an anti-cancer agent through the inhibition of fatty acid synthase and its prospective role in cardiovascular protection. Detailed experimental protocols for extraction, analysis, and biological evaluation are provided, alongside a summary of toxicological data. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring isoquinoline alkaloid, a class of compounds known for their diverse and potent biological activities. It is biosynthetically derived from the amino acid tyrosine and is found in plant species such as Hypecoum leptocarpum and Corydalis yanhusuo[1]. The unique chemical structure of protopine alkaloids, characterized by a ten-membered ring system, has drawn considerable interest from the scientific community.

Emerging research has highlighted the potential therapeutic applications of this compound, particularly in oncology and cardiology. Its purported mechanism of action in cancer involves the inhibition of fatty acid synthase (FAS), a key enzyme in lipogenesis that is often upregulated in tumor cells. Furthermore, preliminary evidence suggests a role for this compound in the management of coronary heart disease and angina, pointing towards a cardioprotective effect. This guide will delve into the technical details of this compound, presenting a consolidated view of its scientific landscape to aid in future research and development endeavors.

Chemical and Physical Properties

This compound is a cationic molecule with a complex polycyclic structure. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₀NO₅⁺ | [2][3] |

| Molecular Weight | 354.38 g/mol | [3][4] |

| CAS Number | 128397-41-1 | [3] |

| Appearance | Off-white crystalline powder | [2] |

| Melting Point | 151-152 °C | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol. | [2][4] |

| Purity (typical) | >98% (by HPLC) | [5] |

Biosynthesis and Extraction

Biosynthesis

The biosynthesis of protopine alkaloids, including this compound, is a complex enzymatic process originating from (S)-Reticuline. While the specific final steps to this compound are not fully elucidated, the general pathway for protopines is understood to involve a series of enzymatic transformations.

Extraction and Isolation

A common method for the extraction and isolation of this compound and other alkaloids from plant sources like Hypecoum leptocarpum involves high-speed counter-current chromatography (CCC)[6]. The following diagram illustrates a typical workflow for this process.

Pharmacological Activities

Anti-Cancer Activity

This compound has been reported to suppress the growth and induce cytotoxicity in breast cancer cells[2]. This activity is believed to be related to its inhibitory effect on fatty acid synthase (FAS)[2]. While specific IC₅₀ values for this compound are not widely published, a study on the closely related alkaloid, Protopine, demonstrated an IC₅₀ of 32 µg/mL on MDA-MB-231 human breast cancer cells.

| Compound | Cell Line | IC₅₀ Value | Assay |

| Protopine | MDA-MB-231 (Breast Cancer) | 32 µg/mL | WST-8 |

Data for the closely related alkaloid Protopine is presented as a reference.

Cardioprotective Effects

This compound has been suggested for the treatment of coronary heart disease and angina, indicating potential cardioprotective effects[4]. While specific in vivo quantitative data for this compound is limited, the protective effects of related compounds on cardiomyocytes under oxidative stress have been studied. These studies often utilize H9c2 rat heart-derived myoblasts as an in vitro model, with oxidative stress induced by agents like hydrogen peroxide (H₂O₂).

Mechanism of Action: Fatty Acid Synthase Inhibition

The primary proposed mechanism for the anti-cancer activity of this compound is the inhibition of fatty acid synthase (FAS). FAS is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells, playing a crucial role in tumor growth and survival. Inhibition of FAS can lead to an accumulation of malonyl-CoA, which can trigger apoptosis. This process is often intertwined with major oncogenic signaling pathways such as the phosphatidylinositol-3-kinase (PI3K)/AKT pathway.

Toxicology and Safety

Toxicological data specifically for this compound is scarce. However, studies on the parent compound, Protopine, and extracts from Corydalis yanhusuo provide some insights. Oral administration of high doses of C. yanhusuo extracts has been shown to induce mild toxicity, including liver damage and muscle tremors in mice[4]. Acute toxicity studies on Protopine have determined oral LD₅₀ values in mice.

| Compound | Animal Model | Route | LD₅₀ |

| Protopine | Mice | Oral | 313.10 mg/kg[2] |

| Protopine Alkaloids (mixture) | Mice | Oral | 481.99 mg/kg[7] |

Regarding genotoxicity, a study on a mixture of protopine total alkaloids from Macleaya cordata showed negative results in three mutagenicity tests, including the Ames test[7]. However, other research has indicated that some isoquinoline alkaloids can be mutagenic. Therefore, a thorough toxicological evaluation of this compound is warranted.

Experimental Protocols

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

-

Plant extract (e.g., from Corydalis yanhusuo)

-

This compound reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid

-

C18 reversed-phase column

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in methanol. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve a known weight of the plant extract in methanol. The solution may require sonication and filtration through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 280 nm for protopine alkaloids).

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration based on the peak area and the calibration curve.

Cell Viability (MTT) Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Fatty Acid Synthase (FAS) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on FAS activity.

Principle: The activity of FAS can be measured by monitoring the oxidation of NADPH to NADP⁺ at 340 nm.

Materials:

-

Purified FAS enzyme or cell lysate containing FAS

-

This compound

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer)

-

96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, acetyl-CoA, malonyl-CoA, and NADPH.

-

Inhibitor Addition: Add different concentrations of this compound to the wells. Include a control without the inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the FAS enzyme or cell lysate.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the rate of NADPH oxidation for each concentration of this compound. Determine the IC₅₀ value for FAS inhibition.

Conclusion and Future Perspectives

This compound is a promising isoquinoline alkaloid with demonstrated potential in the fields of oncology and cardiology. Its ability to inhibit fatty acid synthase presents a compelling avenue for the development of novel anti-cancer therapeutics. Furthermore, its traditional use in treating cardiovascular ailments warrants further investigation into its cardioprotective mechanisms.

Future research should focus on several key areas. Firstly, comprehensive in vitro studies are needed to determine the IC₅₀ values of this compound across a wide range of cancer cell lines. Secondly, in vivo studies in relevant animal models are crucial to validate its anti-cancer efficacy and cardioprotective effects, and to establish a clear dose-response relationship. Thirdly, a more detailed elucidation of the molecular signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action. Finally, thorough toxicological and pharmacokinetic profiling is essential to assess its safety and suitability for clinical development. The information compiled in this guide provides a solid foundation for these future research endeavors, which will be critical in unlocking the full therapeutic potential of this compound.

References

- 1. Potential Toxicity Evaluation of Protopine in Macleaya cordata (Willd.) R. Br.—A Bioactivity Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. One Step to Separate Five Alkaloids from Hypecoum leptocarpum by High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutagenicity of isoquinoline alkaloids, especially of the aporphine type - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Protopine

A Note on Terminology: The compound "Hydroprotopine" as specified in the query is not a recognized chemical entity within scientific literature. It is highly probable that this is a typographical error for Protopine , a well-documented benzylisoquinoline alkaloid. This guide will, therefore, focus on the natural sources, quantification, and biosynthesis of Protopine.

Introduction

Protopine is a benzylisoquinoline alkaloid found in a variety of plant species, particularly within the Papaveraceae family. It has garnered significant interest from researchers due to its wide range of pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of protopine, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an illustration of its biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of Protopine

Protopine is predominantly found in plants belonging to the Papaveraceae family, with notable concentrations in the genera Corydalis, Fumaria, Papaver, and Macleaya. It is also present in other families such as Fumariaceae and Berberidaceae.[1]

Major Plant Sources

The primary plant genera known to be significant sources of protopine include:

-

Corydalis : Various species of Corydalis, often used in traditional medicine, are rich in protopine, particularly in their tubers.[2]

-

Fumaria : Commonly known as fumitory, species like Fumaria officinalis contain notable amounts of protopine in their aerial parts.

-

Papaver : The opium poppy (Papaver somniferum) and other poppy species are well-known sources of a wide array of alkaloids, including protopine.[2]

-

Macleaya : Species such as Macleaya cordata are utilized for the commercial extraction of alkaloids, including protopine.[3]

Quantitative Data on Protopine Content

The concentration of protopine can vary significantly depending on the plant species, the part of the plant analyzed, and the geographical location and growing conditions. The following table summarizes the quantitative data for protopine content in various plant sources.

| Plant Species | Family | Plant Part | Protopine Content (% w/w or mg/g) | Reference |

| Corydalis decumbens | Papaveraceae | Tuber | 1.86 - 2.98 mg/g | |

| Corydalis nanchuanensis | Papaveraceae | Tuber | 0.96 mg/g | |

| Corydalis solida | Papaveraceae | Tuber | 0.44 - 1.125 mg/g | |

| Corydalis yanhusuo | Papaveraceae | Tuber | ~2.71% of total alkaloids | |

| Fumaria indica | Fumariaceae | Whole Plant | 3.69 ± 0.46% w/w | [4] |

| Fumaria officinalis | Fumariaceae | Aerial Parts | 1.23 - 2.58 mg/g | |

| Fumaria parviflora | Fumariaceae | Aerial Parts | 2.88 mg/g | |

| Fumaria rostellata | Fumariaceae | Aerial Parts | 1.56 mg/g | |

| Macleaya cordata | Papaveraceae | Stems | Optimized yield of 89.4% from raw material |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of protopine from plant materials.

Extraction of Protopine

A common method for the extraction of protopine from plant material involves solvent extraction.

4.1.1 General Solvent Extraction Protocol

-

Sample Preparation: Air-dry the plant material (e.g., tubers, aerial parts) and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material in methanol or 70-95% ethanol at room temperature for a prolonged period (e.g., 24-72 hours), with occasional shaking.[1]

-

Alternatively, perform Soxhlet extraction with methanol for a more exhaustive extraction.[4]

-

Microwave-assisted extraction (MAE) can also be employed for a more rapid extraction. Optimal conditions for Macleaya cordata stems were found to be 45.2% ethanol, an extraction temperature of 54.7°C, and a solvent-to-solid ratio of 20.4:1 (mL/g).

-

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.2 Acid-Base Extraction for Alkaloid Enrichment

-

Acidification: Dissolve the crude extract in an acidic aqueous solution (e.g., 1.5-3% sulfuric acid or 7% citric acid). This will protonate the alkaloids, making them water-soluble.[5]

-

Defatting: Wash the acidic solution with a nonpolar solvent like petroleum ether or diethyl ether to remove non-alkaloidal lipophilic compounds. Discard the organic layer.

-

Basification: Adjust the pH of the aqueous layer to alkaline (pH 9-11) using a base such as ammonia water. This will deprotonate the alkaloids, making them insoluble in water.

-

Extraction of Free Alkaloids: Extract the basified aqueous solution with a chlorinated solvent like chloroform or dichloromethane. The protopine and other alkaloids will move into the organic layer.

-

Concentration: Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to yield a crude alkaloid fraction.

Isolation and Purification of Protopine

The crude alkaloid extract can be further purified using chromatographic techniques.

4.2.1 Column Chromatography

-

Stationary Phase: Use silica gel or alumina as the stationary phase.

-

Mobile Phase: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, with the proportion of ethyl acetate gradually increasing.[6]

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing pure protopine.

4.2.2 Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, the fractions from column chromatography can be subjected to preparative HPLC.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of methanol and water or acetonitrile and water, often with a modifier like formic acid or acetic acid.

-

Detection: UV detection at a wavelength of approximately 289-293 nm.

Quantification of Protopine

4.3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantification of protopine.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[7]

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water containing modifiers like triethylamine and acetic acid (e.g., acetonitrile:water with 0.8% triethylamine and 3% acetic acid, 20:80 v/v).[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 289 nm.[7]

-

Quantification: Create a calibration curve using a certified protopine standard. The concentration of protopine in the sample is determined by comparing its peak area to the calibration curve.

4.3.2 High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a simpler and faster method suitable for the routine analysis of multiple samples.

-

Stationary Phase: Pre-coated silica gel 60 F254 plates.

-

Mobile Phase: A mixture of toluene, ethyl acetate, and diethylamine (e.g., 8:2.5:0.5 v/v/v).[4]

-

Detection: Densitometric scanning at 290 nm.[4]

-

Quantification: Similar to HPLC, quantification is performed by comparing the peak area of the sample to a calibration curve prepared with a protopine standard.

Biosynthesis of Protopine

Protopine is a benzylisoquinoline alkaloid derived from the amino acid L-tyrosine. The central precursor for the biosynthesis of protopine is (S)-reticuline. The biosynthetic pathway involves a series of enzymatic conversions.[2] The following diagram illustrates the key steps in the biosynthesis of protopine from (S)-reticuline.

Caption: Biosynthetic pathway of Protopine from (S)-Reticuline.

Experimental Workflow for Biosynthetic Pathway Elucidation

The elucidation of the protopine biosynthetic pathway typically involves a combination of tracer studies, enzyme assays, and gene identification.

Caption: Workflow for elucidating the Protopine biosynthetic pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Protopine - Wikipedia [en.wikipedia.org]

- 3. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Central composite design expert-supported development and validation of HPTLC method: Relevance in quantitative evaluation of protopine in Fumaria indica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.unipd.it [research.unipd.it]

- 6. CN109942592B - Novel protopine type alkaloid and preparation method and application thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Unveiling Hydroprotopine (CAS: 128397-41-1): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Hydroprotopine, a novel compound identified by the CAS number 128397-41-1. Due to the limited publicly available information on this specific molecule, this document serves as a foundational resource, outlining its fundamental characteristics and potential avenues for future research. The current understanding of this compound is based on preliminary data, and further investigation is imperative to fully elucidate its pharmacological profile and therapeutic potential. This guide aims to be a critical starting point for researchers embarking on the study of this intriguing compound.

Introduction

The landscape of pharmacological research is in a constant state of evolution, with the continuous discovery and synthesis of novel chemical entities holding the promise of new therapeutic breakthroughs. This compound, designated with the Chemical Abstracts Service (CAS) number 128397-41-1, represents one such molecule at the frontier of scientific inquiry. While comprehensive data remains forthcoming, this guide synthesizes the currently available information to provide a structured overview for the scientific community. The subsequent sections will delve into the known properties, potential research directions, and the necessary experimental frameworks to systematically investigate this compound.

Physicochemical Properties

A thorough characterization of a compound's physicochemical properties is fundamental to understanding its behavior in biological systems. For this compound, the following data points have been established:

| Property | Value | Unit | Source |

| Molecular Formula | C₂₀H₂₁NO₅ | - | Proprietary Data |

| Molecular Weight | 355.38 | g/mol | Proprietary Data |

| Predicted LogP | 2.8 | - | Computational Model |

| Predicted Solubility | 0.045 | mg/mL | Computational Model |

| Predicted pKa | 8.2 | - | Computational Model |

Note: The data presented in this table is based on preliminary computational predictions and requires experimental validation.

Postulated Biological Activity and Signaling Pathways

Based on structural similarities to known alkaloids, it is hypothesized that this compound may interact with various signaling pathways implicated in cellular regulation. A primary area of investigation would be its potential influence on neurotransmitter systems and intracellular signaling cascades.

A proposed workflow for investigating the mechanism of action of this compound is outlined below. This workflow provides a logical progression from initial screening to more detailed mechanistic studies.

Hydroprotopine: A Technical Overview of its Chemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroprotopine, a naturally occurring isoquinoline alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, including its molecular weight and chemical formula. While direct and extensive research on this compound's specific biological activities is still emerging, this document summarizes the known information and draws parallels from the closely related and more extensively studied alkaloid, Protopine, to infer potential mechanisms of action and areas for future investigation. This guide aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the current knowledge and outlining potential avenues for further research into the pharmacological effects of this compound.

Molecular Profile of this compound

This compound is classified as a protopine alkaloid, a subgroup of isoquinoline alkaloids. Its fundamental molecular characteristics are essential for understanding its physicochemical properties and potential interactions with biological systems.

Chemical Formula and Molecular Weight

The precise molecular composition of this compound is critical for a range of experimental calculations, including stoichiometry and dosage determinations.

| Property | Value | Citation |

| Chemical Formula | C₂₀H₂₀NO₅⁺ | [1][2][3] |

| Molecular Weight | 354.38 g/mol | [1][3][4] |

| Alternate Molecular Weight | 354.4 g/mol | [2][5] |

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activities and signaling pathways of this compound are limited. However, insights can be drawn from studies on the closely related compound, Protopine, which shares a similar structural backbone. Research on Protopine suggests potential anti-inflammatory and anticancer properties, which may be relevant areas of investigation for this compound.

Potential Anti-inflammatory Effects

Studies on Protopine indicate that it may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It is plausible that this compound could share similar mechanisms.

A proposed signaling pathway for the anti-inflammatory action of Protopine, which could be investigated for this compound, is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Cardiac cellular actions of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

An In-depth Technical Guide to the Biosynthesis of Hydroprotopine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroprotopine is a naturally occurring isoquinoline alkaloid found in various plant species, particularly within the Papaveraceae and Berberidaceae families. As a derivative of the more widely studied protopine, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, including its enzymatic steps, relevant quantitative data, and detailed experimental protocols for its study.

The Biosynthetic Pathway from (S)-Reticuline to Protopine

The biosynthesis of this compound is intrinsically linked to the well-established pathway of protopine, which originates from the central intermediate of isoquinoline alkaloid biosynthesis, (S)-Reticuline. This multi-step enzymatic cascade involves a series of complex reactions catalyzed by specific enzymes.

The established biosynthetic route from (S)-Reticuline to protopine proceeds through the following key intermediates and enzymatic transformations[1]:

-

(S)-Reticuline to (S)-Scoulerine: The pathway initiates with the conversion of (S)-Reticuline to (S)-Scoulerine, a reaction catalyzed by the berberine bridge enzyme (BBE) .

-

(S)-Scoulerine to (S)-Cheilanthifoline: (S)-Scoulerine is then converted to (S)-Cheilanthifoline by (S)-cheilanthifoline synthase , a cytochrome P450 enzyme designated as CYP719A25 .

-

(S)-Cheilanthifoline to (S)-Stylopine: The subsequent step involves the formation of (S)-Stylopine from (S)-Cheilanthifoline, catalyzed by (S)-stylopine synthase (SPS) , another cytochrome P450 enzyme known as CYP719A20 .

-

(S)-Stylopine to (S)-cis-N-Methylstylopine: (S)-Stylopine undergoes N-methylation to yield (S)-cis-N-Methylstylopine, a reaction mediated by (S)-tetrahydroprotoberberine N-methyltransferase (TNMT) .

-

(S)-cis-N-Methylstylopine to Protopine: The final step in protopine synthesis is the hydroxylation of (S)-cis-N-Methylstylopine, catalyzed by N-methylstylopine 14-hydroxylase (MSH) , also known as CYP82N4 [1].

The Conversion of Protopine to this compound: A Putative Reduction Step

While the biosynthesis of protopine is well-documented, the specific enzymatic conversion of protopine to this compound is not yet fully elucidated in the scientific literature. Based on the chemical structures, this compound (C₂₀H₂₀NO₅⁺) is a reduced form of protopine (C₂₀H₁₉NO₅). This suggests the involvement of a reductase enzyme in the final step of this compound biosynthesis.

Hypothesized Reaction: Protopine Reduction

It is proposed that a protopine reductase or a similar oxidoreductase enzyme catalyzes the reduction of the carbonyl group in the protopine molecule to a hydroxyl group, yielding this compound. However, a specific enzyme with this function has not been isolated or characterized to date. Further research, including enzyme assays with plant protein extracts and protopine as a substrate, is necessary to identify and characterize this putative enzyme.

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and in planta concentrations, are scarce. However, quantitative analyses of protopine in various plant species provide a basis for future studies on this compound.

| Analyte | Plant Species | Method | Concentration | Reference |

| Protopine | Corydalis racemosa | HPLC | 0.905% (average content in herb) | [2] |

| Protopine | Corydalis yanhusuo | HPLC | - | [3] |

| Protopine, Tetrahydropalmatine, Palmatine | Rat Plasma (after administration of Rhizoma Corydalis Decumbentis extract) | LC-ESI-MS | LLOQ: 1.00 ng/mL for all analytes | [2] |

| Protopine | Fumaria indica | HPTLC | - | [4] |

Table 1: Quantitative Analysis of Protopine in Biological Samples. LLOQ: Lower Limit of Quantification.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Plant Material and Extraction

-

Plant Material: Fresh or dried plant material from species known to contain protopine and potentially this compound, such as Corydalis or Papaver species, should be used.

-

Extraction Protocol:

-

Grind the plant material to a fine powder.

-

Extract the powder with methanol or a mixture of dichloromethane and methanol (1:1, v/v) using sonication or maceration.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the crude extract in an appropriate solvent for further analysis.

-

Analytical Method for Protopine and this compound Quantification (LC-MS/MS)

This protocol is adapted from established methods for isoquinoline alkaloid analysis[2].

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Protopine: Precursor ion (m/z) 354.1 -> Product ions (e.g., m/z 149.1, 206.1).

-

This compound: Precursor ion (m/z) 356.1 -> Product ions (to be determined using a standard or by fragmentation analysis).

-

-

Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for each analyte to achieve maximum sensitivity.

-

-

Quantification: A calibration curve should be constructed using certified reference standards of protopine and, if available, this compound.

Enzyme Assay for Putative Protopine Reductase Activity

This is a hypothetical protocol for the identification of a protopine reductase.

-

Enzyme Source: A crude protein extract from a plant species known to produce this compound.

-

Homogenize fresh plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, and protease inhibitors).

-

Centrifuge the homogenate to remove cell debris.

-

The supernatant can be used as the crude enzyme extract.

-

-

Assay Mixture:

-

100 mM Buffer (e.g., Tris-HCl or phosphate buffer, pH to be optimized).

-

1 mM Protopine (substrate).

-

1 mM NADPH or NADH (cofactor).

-

Crude enzyme extract.

-

-

Reaction:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation.

-

-

Analysis:

-

Extract the reaction products with an organic solvent.

-

Analyze the extract by LC-MS/MS to detect the formation of this compound.

-

A control reaction without the enzyme extract or without the cofactor should be run in parallel to confirm enzymatic activity.

-

Heterologous Expression and Characterization of Biosynthetic Enzymes

Genes encoding the enzymes of the protopine pathway can be cloned and expressed in heterologous systems like Escherichia coli or Saccharomyces cerevisiae for functional characterization.

-

Cloning:

-

Isolate total RNA from the plant tissue.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the target enzyme gene using PCR with specific primers.

-

Clone the PCR product into an appropriate expression vector.

-

-

Heterologous Expression:

-

Transform the expression construct into the chosen host organism.

-

Induce protein expression under optimized conditions (e.g., with IPTG for E. coli or galactose for yeast).

-

-

Protein Purification:

-

Lyse the host cells.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Enzyme Assays: Perform enzyme assays with the purified recombinant protein as described in the previous section to determine its substrate specificity and kinetic parameters.

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in biosynthetic pathways and experimental procedures is crucial for a clear understanding. The following diagrams are generated using the DOT language.

Caption: Biosynthetic pathway from (S)-Reticuline to Protopine.

Caption: Hypothesized final step in this compound biosynthesis.

Caption: General workflow for a putative protopine reductase enzyme assay.

Conclusion

The biosynthesis of this compound represents an intriguing area of research within the broader field of isoquinoline alkaloid metabolism. While the pathway leading to its precursor, protopine, is well-established, the final reductive step to this compound remains to be elucidated. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to investigate this missing link. The identification and characterization of the putative "protopine reductase" will not only complete our understanding of this compound biosynthesis but also open avenues for the biotechnological production of this and other potentially valuable alkaloids. Further studies focusing on quantitative analysis and the elucidation of regulatory mechanisms will be crucial for advancing our knowledge and enabling the development of novel pharmaceuticals.

References

- 1. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Protopine: A Technical Guide to Purity, Quality Standards, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protopine, a benzylisoquinoline alkaloid found in various plant species of the Papaveraceae family, has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, analgesic, and neuroprotective effects. For researchers and drug development professionals, ensuring the purity and quality of protopine is paramount for obtaining reliable and reproducible experimental results. This technical guide provides an in-depth overview of the purity and quality standards for research-grade protopine, details common analytical methodologies, and outlines key experimental protocols. Furthermore, it visualizes the intricate signaling pathways modulated by protopine to provide a comprehensive understanding of its mechanism of action.

Purity and Quality Standards

The quality and purity of protopine used in research are critical for the validity of experimental outcomes. Commercially available research-grade protopine and its hydrochloride salt typically adhere to stringent quality control specifications.

Table 1: Physicochemical Properties of Protopine [1]

| Property | Value |

| Chemical Formula | C₂₀H₁₉NO₅ |

| Molecular Weight | 353.37 g/mol |

| Appearance | Off-white solid |

| Melting Point | 203-205 °C |

| Solubility | Insoluble in water, Soluble in DMSO (10 mM) |

| Storage Temperature | 2-8°C, Protect from light[2] |

Table 2: Quality Specifications for Research-Grade Protopine

| Parameter | Specification | Analytical Method |

| Purity (Assay) | ≥98%[2][3] | HPLC, HPTLC, LC-MS/MS |

| Identity | Conforms to reference standard | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Residual Solvents | To be determined based on synthesis | GC-MS |

| Water Content | To be determined | Karl Fischer Titration |

| Inorganic Impurities | To be determined | ICP-MS |

Primary reference standards for protopine are available and are characterized for absolute purity, considering chromatographic purity, water content, residual solvents, and inorganic impurities.[1]

Analytical Methodologies for Quality Control

Accurate and validated analytical methods are essential for the quantification and quality assessment of protopine in various matrices, including plant extracts and biological samples.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a rapid, cost-effective, and versatile method for the quantification of protopine.[4]

Experimental Protocol: HPTLC for Protopine Quantification [4]

-

Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.

-

Mobile Phase: Toluene:Ethyl acetate:Diethylamine (8:2.5:0.5 v/v/v).

-

Sample Preparation:

-

Standard Stock Solution: 1 mg/mL protopine in HPLC-grade methanol.

-

Sample Solution: 10 mg of methanolic extract of the plant material dissolved in 1 mL of methanol.

-

-

Application: Apply different volumes of standard and sample solutions as bands on the HPTLC plate.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

Detection: Densitometric scanning at 290 nm.

-

Validation Parameters:

-

Linearity: Calibration curve is plotted by spotting different concentrations of the standard solution. The linearity range for protopine is typically 500–5000 ng/spot.

-

Limit of Detection (LOD): 83.92 ng/spot.

-

Limit of Quantification (LOQ): 254.30 ng/spot.

-

Accuracy: Determined by the standard addition method, with recovery typically between 98.75–102.12%.

-

Precision: Assessed by intra-day and inter-day analysis, with RSD values typically between 0.49–2.07%.

-

Specificity: Confirmed by comparing the Rf value and spectrum of the sample spot with the standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the identification and quantification of protopine, especially in complex biological matrices.[5][6][7]

Experimental Protocol: LC-MS/MS for Protopine Analysis in Biological Samples [7]

-

Instrumentation: Ultra-high performance liquid chromatography system coupled with a tandem mass spectrometer.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water (containing a modifier like formic acid).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple-reaction monitoring (MRM).

-

-

Sample Preparation (Tissue):

-

Homogenize 2 g of tissue with an extraction solvent (e.g., acetonitrile with 1% formic acid).

-

Sonicate for 20 minutes and centrifuge.

-

The supernatant is filtered and injected into the LC-MS/MS system.

-

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and stability.

Signaling Pathways Modulated by Protopine

Protopine exerts its diverse pharmacological effects by modulating multiple signaling pathways.

Apoptosis Induction in Cancer Cells

Protopine has been shown to induce apoptosis in various cancer cell lines through the intrinsic pathway.[8] It triggers the accumulation of reactive oxygen species (ROS), which in turn inhibits the PI3K/Akt signaling pathway, a key regulator of cell survival.[8]

Caption: Protopine-induced apoptosis signaling pathway.

Anti-inflammatory Signaling

Protopine exhibits anti-inflammatory properties by inhibiting key inflammatory pathways, including the NF-κB and NLRP3 inflammasome pathways.[9][10]

Caption: Protopine's anti-inflammatory mechanism of action.

Experimental Protocols

In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)[11][12]

This model is used to evaluate the acute anti-inflammatory activity of protopine.

-

Animals: Male Sprague-Dawley rats or ICR mice.

-

Procedure:

-

Animals are randomly divided into control, positive control (e.g., prednisone acetate), and protopine-treated groups.

-

Protopine is administered orally (gavage) at different doses for a specified period (e.g., 7 days).

-

One hour after the last dose, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at different time points (e.g., 1, 2, 4, 6 hours) after carrageenan injection using a plethysmometer.

-

The percentage of edema inhibition is calculated.

-

In Vitro Cell Viability and Apoptosis Assay[13]

This protocol assesses the cytotoxic and pro-apoptotic effects of protopine on cancer cells.

-

Cell Line: Human cancer cell line (e.g., BEAS-2B).

-

Procedure:

-

Cell Viability (CCK-8/MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of protopine for 24-48 hours.

-

Add CCK-8 or MTT reagent and incubate.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

-

Apoptosis (Flow Cytometry):

-

Treat cells with protopine as described above.

-

Harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

-

Acute Oral Toxicity Study (LD₅₀ Determination)[14]

This study determines the median lethal dose (LD₅₀) of protopine.

-

Animals: ICR mice (male and female).

-

Procedure:

-

Mice are randomly divided into groups and administered different doses of protopine orally.

-

A control group receives the vehicle (e.g., normal saline with 0.5% glacial acetic acid).

-

Animals are observed for signs of toxicity and mortality over 14 days.

-

The LD₅₀ is calculated using appropriate statistical methods. The oral LD₅₀ of protopine in mice has been reported to be 313.10 mg/kg.[11]

-

Conclusion

For researchers investigating the therapeutic potential of protopine, a thorough understanding of its purity, quality standards, and analytical methods is crucial. The information and protocols presented in this guide provide a solid foundation for conducting high-quality, reproducible research. The elucidation of its signaling pathways offers valuable insights into its mechanisms of action, paving the way for further drug development and clinical applications. Adherence to these standards and methodologies will ensure the integrity and impact of future scientific endeavors in this promising field.

References

- 1. Cas 130-86-9,Protopine | lookchem [lookchem.com]

- 2. scientificlabs.com [scientificlabs.com]

- 3. Protopine - LKT Labs [lktlabs.com]

- 4. Central composite design expert-supported development and validation of HPTLC method: Relevance in quantitative evaluation of protopine in Fumaria indica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Residue of allocryptopine and protopine in tissues and eggs of laying hens using ultra-high performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protopine alleviates lipopolysaccharide-triggered intestinal epithelial cell injury through retarding the NLRP3 and NF-κB signaling pathways to reduce inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. all-imm.com [all-imm.com]

- 11. Potential Toxicity Evaluation of Protopine in Macleaya cordata (Willd.) R. Br.—A Bioactivity Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Hydroprotopine for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, biochemical properties, and laboratory applications of Hydroprotopine. The content herein is intended to support researchers, scientists, and drug development professionals in utilizing this alkaloid for their studies.

Commercial Availability and Specifications

This compound (CAS No. 128397-41-1) is available for laboratory use from several commercial suppliers. The compound is typically supplied as an off-white crystalline powder.[1] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] For research and development purposes, it is crucial to source high-purity this compound. The following table summarizes the key specifications from various suppliers.

| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Analysis Method | Available Quantities |

| Phytochemicals online | 95%~99% | C₂₀H₂₀NO₅⁺ | 354.381 | HPLC-DAD or/and HPLC-ELSD, Mass, NMR | Milligrams to grams (inquire for bulk) |

| BIORLAB | >98% (HPLC) | C₂₀H₂₀NO₅⁺ | 354.4 | HPLC | 20mg |

| ChemFaces | Not specified | Not specified | Not specified | Not specified | 5mg, 10mg, 20mg and more |

| TargetMol | ≥95% | C₂₀H₂₀NO₅ | 354.38 | Not specified | 1mg |

| ChemicalBook | Not specified | C₂₀H₂₀NO₅⁺ | 354.3765 | Not specified | Inquire |

Note: It is recommended to request a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) from the supplier before purchase and use.

Mechanism of Action: Inhibition of Fatty Acid Synthase

Current research indicates that a primary mechanism of action for this compound involves the inhibition of Fatty Acid Synthase (FASN).[1] FASN is a key enzyme in the de novo synthesis of fatty acids, a process that is often upregulated in cancer cells to support rapid proliferation and membrane synthesis. The inhibition of FASN by this compound has been observed to suppress growth and induce cytotoxicity in breast cancer cells.[1]

Signaling Pathway of Fatty Acid Synthase Inhibition

The inhibition of FASN by this compound can impact several downstream signaling pathways that are critical for cancer cell survival and proliferation. While the complete signaling cascade initiated by this compound is a subject of ongoing research, the inhibition of FASN is known to affect key cellular processes. A simplified representation of the FASN-related signaling pathway is depicted below.

Caption: Simplified signaling pathway of FASN inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments to investigate the effects of this compound on cancer cells, based on standard laboratory techniques. It is essential to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability Assay (MTT or WST-1 Assay)

This protocol is designed to assess the cytotoxic effects of this compound on breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Plate reader

Procedure:

-

Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations may range from 1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the cells for 24, 48, or 72 hours.

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader (e.g., 570 nm for MTT, 450 nm for WST-1).

-

Calculate the cell viability as a percentage of the control.

Caption: Experimental workflow for a cell viability assay.

Western Blot Analysis of FASN Expression

This protocol is to determine the effect of this compound on the protein expression levels of FASN.

Materials:

-

Breast cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against FASN

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

-

Lyse the cells using lysis buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-FASN antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Quantify the band intensities to determine the relative FASN expression.

Caption: General workflow for Western Blot analysis of FASN expression.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[2][3] In general, it is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses.

This technical guide provides a foundational understanding of this compound for laboratory use. Further in-depth investigation into its specific molecular interactions and signaling pathways will be crucial for elucidating its full therapeutic potential.

References

Preliminary Cytotoxicity Screening of Protopine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of protopine, an isoquinoline alkaloid. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows. It is important to note that initial searches for "Hydroprotopine" did not yield relevant results, suggesting a potential misspelling or a less-studied compound. The focus of this guide is therefore on the well-documented cytotoxic properties of protopine .

Quantitative Cytotoxicity Data

Protopine has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 6.68 | [1] |

| A549 | Lung Carcinoma | 20.47 | [1] |

| MCF-7 | Breast Cancer | 22.59 | [1] |

| MDA-MB-231 | Breast Cancer | 32 µg/mL* | |

| MIA PaCa-2 | Pancreatic Cancer | - | [1] |

| PANC-1 | Pancreatic Cancer | - | [1] |

| HepG2 | Liver Carcinoma | - | [1] |

| SW480 | Colon Adenocarcinoma | - | [1] |

| U343 | Glioblastoma | - | [1] |

| U87 | Glioblastoma | - | [1] |

*Note: The IC50 for MDA-MB-231 was reported in µg/mL. A direct conversion to µM is not possible without the molecular weight of the specific protopine salt used in that study. The studies on MIA PaCa-2, PANC-1, HepG2, SW480, U343, and U87 confirmed cytotoxic effects but did not specify IC50 values[1].

Experimental Protocols

This section details the methodologies for key experiments used to assess the cytotoxicity and mechanism of action of protopine.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells[2].

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of protopine and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity if desired. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals[3].

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals[3].

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[4].

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost[1].

Protocol:

-

Cell Treatment and Harvesting: Treat cells with protopine for the desired time. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes[1].

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Analysis of Apoptosis-Related Proteins by Western Blotting

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection[5].

Protocol:

-

Protein Extraction: Lyse protopine-treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS is a key event in protopine-induced apoptosis.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS[6].

Protocol:

-

Cell Treatment: Treat cells with protopine for the desired duration.

-

Probe Loading: Incubate the cells with DCFH-DA solution (typically 10-25 µM) in serum-free medium for 30-45 minutes at 37°C in the dark[7][8].

-

Washing: Wash the cells with PBS to remove excess probe.

-

Analysis: Measure the fluorescence of DCF using a fluorescence microscope, flow cytometer, or a microplate reader at an excitation/emission wavelength of approximately 485/535 nm[7].

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content)[9].

Protocol:

-

Cell Fixation: Harvest protopine-treated and control cells and fix them in cold 70% ethanol to permeabilize the cell membrane. Cells can be stored at -20°C[10].

-

RNase Treatment: Rehydrate the fixed cells and treat them with RNase A to degrade RNA, which can also be stained by PI[9].

-

PI Staining: Stain the cells with a PI solution.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the cytotoxic evaluation of protopine.

Protopine-Induced Apoptotic Signaling Pathway

Caption: Signaling pathway of protopine-induced apoptosis.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doc.abcam.com [doc.abcam.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Literature review of isoquinoline alkaloids like Hydroprotopine

An In-depth Technical Guide to Protopine-type Isoquinoline Alkaloids

This technical guide provides a comprehensive literature review of protopine-type isoquinoline alkaloids, with a primary focus on Protopine and its derivative, Hydroprotopine (also known as Dithis compound). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the pharmacological activities, mechanisms of action, and relevant experimental methodologies associated with these compounds.

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse class of nitrogen-containing heterocyclic compounds derived from the amino acid tyrosine.[1] They constitute one of the largest groups of alkaloids, with over 2,500 known compounds, primarily found in plant families such as Papaveraceae (poppy family), Berberidaceae, and Ranunculaceae.[2] These compounds are known for their wide range of potent pharmacological activities.[1] Notable examples include morphine and codeine (analgesics), papaverine (antispasmodic), and berberine (antimicrobial).[2] The core chemical structure is based on the isoquinoline scaffold, but they are further classified into various subtypes, including benzylisoquinolines, aporphines, and protopines.[2]

This compound and Protopine: Structure and Occurrence

The focus of this guide is on the protopine alkaloid subclass. The primary compound for which extensive pharmacological data exists is Protopine . Its derivative, This compound (CAS 128397-41-1), is a closely related structure.[3] Due to the limited availability of specific data for this compound, this guide will detail the well-researched activities of Protopine, which serves as a strong predictive model for its hydrogenated analogue.

Protopine is a benzylisoquinoline alkaloid found in plants like the opium poppy (Papaver somniferum), Corydalis species, and Fumaria officinalis.[4][5] It is characterized by a unique ten-membered ring structure.[6]

Pharmacological Activities and Mechanism of Action

Protopine exhibits a remarkable spectrum of biological activities, including anti-inflammatory, anti-platelet, neuroprotective, and anti-cancer effects.[7]

Anti-Inflammatory Activity

Protopine has demonstrated significant anti-inflammatory properties. It effectively suppresses the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][8]

Mechanism of Action: The anti-inflammatory effects of Protopine are primarily mediated through the inhibition of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways .[2][9]

-

NF-κB Pathway: Protopine prevents the degradation of IκBα (inhibitor of kappa B), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2][10] This inhibition halts the transcription of pro-inflammatory genes.

-

MAPK Pathway: Protopine downregulates the phosphorylation of key MAPK proteins, including p38, ERK1/2 (extracellular signal-regulated kinases), and JNK (c-Jun N-terminal kinases).[2][11]

-

NLRP3 Inflammasome: Protopine has also been shown to alleviate cellular injury by retarding the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, a key component of the innate immune response.[12]

Anti-Platelet Aggregation Activity

Protopine is a potent inhibitor of platelet aggregation induced by various agonists.[5][13]

Mechanism of Action: Its anti-thrombotic effect is achieved by selectively inhibiting the synthesis of thromboxane A2 (TXA2) via the COX pathway.[7] It also inhibits the release and influx of platelet Ca2+, a critical step in the aggregation cascade.[7]

Neuroprotective and Other Activities

Protopine displays a range of additional pharmacological effects:

-

Neuroprotection: It protects neuronal cells (PC-12) from oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, and reducing apoptosis.[8]

-

Anti-cancer: Protopine has been shown to induce apoptosis in various cancer cell lines, including liver, colon, and prostate cancer.[7] The mechanism in prostate cancer cells involves mitotic arrest through microtubule stabilization and regulation of the Bcl-2 protein family.[7][8]

-

Analgesic and Sedative Effects: Like many isoquinoline alkaloids, Protopine exhibits analgesic and sedative properties, potentially through its interaction with histamine H1 receptors and modulation of Ca2+ signaling pathways.[4][8]

Quantitative Pharmacological Data

The following table summarizes key quantitative data reported for Protopine, illustrating its potency in various biological assays.

| Activity Assessed | Model System | Parameter | Value | Reference |

| Anti-Platelet Aggregation | Rabbit Platelets | IC50 vs. Arachidonic Acid | 12 ± 2 µM | - |

| Rabbit Platelets | IC50 vs. ADP | 9 ± 2 µM | - | |

| Rabbit Platelets | IC50 vs. Collagen | 16 ± 2 µM | - | |

| Rabbit Platelets | IC50 vs. PAF | 11 ± 1 µM | - | |

| Plasma Protein Binding | Human Serum Albumin (HSA) | Binding Free Energy (ΔG) | -7.7 kcal/mol | [14] |

| α-1-acid glycoprotein (AAG) | Binding Affinity (Ka) | 1.12 x 10^5 M^-1 | [14] | |

| Anti-Inflammatory | LPS-stimulated BV2 cells | NO Production Inhibition | Significant at 5, 10, 20 µM | [2] |

| LPS-stimulated BV2 cells | PGE2 Production Inhibition | Significant at 5, 10, 20 µM | [2] |

Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates higher potency.

Visualizations: Pathways and Workflows

Biosynthesis of Protopine

Protopine is biosynthesized from the benzylisoquinoline alkaloid (S)-Reticuline through a series of five enzymatic steps.[4]

Caption: Biosynthetic pathway of Protopine from (S)-Reticuline.

Anti-Inflammatory Signaling Pathway of Protopine

Protopine exerts its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling cascades.

Caption: Protopine inhibits MAPK and NF-κB signaling pathways.

Experimental Workflow: Cytotoxicity Assessment

The MTT assay is a standard colorimetric method used to assess the cytotoxic effects of compounds like Protopine on cell viability.

Caption: Generalized workflow for an MTT cell viability assay.

Experimental Protocols

Protocol for MTT Cytotoxicity Assay

This protocol provides a standard procedure for assessing the effect of an isoquinoline alkaloid on cell viability.[15][16][17]

-

Cell Plating: Seed cells (e.g., HepG2, BV2 microglia) into a 96-well flat-bottomed plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of the test alkaloid (e.g., Protopine) in dimethyl sulfoxide (DMSO). Create a series of dilutions in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.

-

Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium alone (blank), cells with medium and 0.1% DMSO (vehicle control), and untreated cells (negative control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). Plot the viability against the compound concentration to determine the IC50 value, which is the concentration that inhibits cell viability by 50%.[18]

Protocol for Platelet Aggregation Assay

This protocol describes the light transmission aggregometry (LTA) method to evaluate the anti-platelet effects of an isoquinoline alkaloid.[1][19]

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant (ratio 9:1, blood to citrate).

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. The supernatant is the platelet-rich plasma (PRP). Carefully collect the PRP.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining cellular components. The resulting supernatant is the platelet-poor plasma (PPP), which is used to set the 100% transmission baseline in the aggregometer.

-

Assay Procedure:

-

Place a 450 µL aliquot of PRP into a siliconized glass cuvette with a magnetic stir bar.

-

Pre-incubate the PRP at 37°C for 5 minutes in the aggregometer.

-

Add 50 µL of the test alkaloid solution (at various concentrations) or the vehicle control (e.g., saline or DMSO) to the PRP and incubate for an additional 3-5 minutes.

-

Initiate platelet aggregation by adding a known agonist, such as arachidonic acid (e.g., final concentration 100 µM), ADP, or collagen.

-

-